BF738735

Description

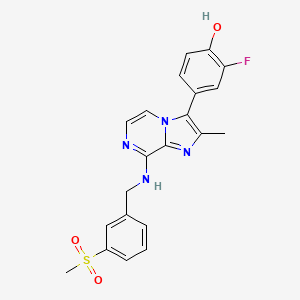

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-[2-methyl-8-[(3-methylsulfonylphenyl)methylamino]imidazo[1,2-a]pyrazin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-13-19(15-6-7-18(27)17(22)11-15)26-9-8-23-20(21(26)25-13)24-12-14-4-3-5-16(10-14)30(2,28)29/h3-11,27H,12H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHZCCZYPHJVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)C4=CC(=C(C=C4)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BF738735: A Technical Guide to a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective small molecule inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This technical guide delineates the mechanism of action of this compound, a compound with broad-spectrum antiviral activity against various enteroviruses and rhinoviruses. By targeting a crucial host factor, this compound disrupts the formation of viral replication organelles, thereby inhibiting viral RNA replication. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its inhibitory and antiviral activity, and detailed experimental protocols for key assays.

Introduction

Enteroviruses and rhinoviruses represent a significant burden on global health, causing a wide range of illnesses from the common cold to severe neurological diseases. The development of broad-spectrum antiviral agents is a critical unmet need. This compound has emerged as a promising candidate that targets a host cellular factor, offering a high genetic barrier to the development of viral resistance. This guide will delve into the molecular intricacies of its mechanism of action.

Mechanism of Action: Inhibition of PI4KIIIβ

The primary molecular target of this compound is the host enzyme phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3][4] This kinase is a key player in the generation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. Many positive-sense single-stranded RNA (+ssRNA) viruses, including enteroviruses and rhinoviruses, hijack the host cell's lipid metabolism to create specialized membranous structures called replication organelles (ROs). These ROs provide a scaffold for the viral replication machinery and protect it from host immune surveillance.

The formation and function of these ROs are critically dependent on the localized enrichment of PI4P. PI4P acts as a lipid-based signaling molecule, recruiting other host factors necessary for the biogenesis of the replication organelles. One such factor is the oxysterol-binding protein (OSBP), which is involved in cholesterol transport to the ROs.[5]

This compound, by potently and selectively inhibiting PI4KIIIβ, leads to a dose-dependent decrease in PI4P levels at the Golgi.[5] This reduction in PI4P disrupts the recruitment of OSBP to the viral replication sites, thereby inhibiting the shuttling of cholesterol to the ROs.[5] The altered lipid composition of the membranes prevents the formation of functional replication organelles, which in turn blocks viral RNA replication.[1][3][6]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory potency and antiviral activity of this compound have been quantified in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Selectivity | Reference |

| PI4KIIIβ | 5.7 nM | ~300-fold vs PI4KIIIα | [1][2][3] |

| PI4KIIIα | 1.7 µM | - | [1][2][3] |

| Other Kinases (panel of 150) | > 10 µM | > 10% inhibition at 10 µM | [1][3] |

Table 2: Antiviral Activity of this compound

| Virus Type | EC50 Range | CC50 Range | Selectivity Index (SI) | Reference |

| Enteroviruses | 4 - 71 nM | 11 - 65 µM | High | [1][3] |

| Rhinoviruses | 4 - 71 nM | 11 - 65 µM | High | [1][3] |

| Hepatitis C Virus (HCV) Genotype 1b | 56 nM | Not specified | Not specified | [2] |

| Coxsackievirus B3 (CVB3) (RNA replication assay) | 77 nM | Not specified | Not specified | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

PI4KIIIβ Kinase Inhibition Assay

This protocol describes the in vitro measurement of this compound's inhibitory activity against PI4KIIIβ.

Workflow Diagram:

Caption: Workflow for PI4KIIIβ kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant PI4KIIIβ enzyme and its substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a buffer containing Triton X-100. Serial dilutions of this compound are prepared.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated for 75 to 90 minutes at 30°C.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Measurement: The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a microplate scintillation counter.

-

Data Analysis: The data are converted to percent inhibition relative to untreated controls, and the IC50 value is calculated.[1]

Antiviral Activity (EC50) and Cytotoxicity (CC50) Assays

This protocol outlines the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

Workflow Diagram:

Caption: Workflow for EC50 and CC50 determination.

Methodology:

-

For EC50: Host cells are infected with the virus for 2 hours. The virus is then removed, and serial dilutions of this compound are added to the cells.

-

For CC50: Serial dilutions of this compound are added to uninfected host cells in a parallel experiment.

-

Incubation: Both sets of cells are incubated for 3 to 4 days.

-

Cell Viability Measurement: After incubation, the medium is replaced with CellTiter 96 AQueous One solution reagent, which measures cell viability.

-

Data Acquisition: The optical density at 490 nm is measured, and the values are corrected for background absorbance.

-

Data Analysis: The resulting values for untreated cells are set to 100%, and the EC50 and CC50 values are calculated from the dose-response curves.[1]

In Vivo Studies

Preclinical in vivo studies have demonstrated the tolerability and antiviral efficacy of this compound. In a mouse model of coxsackievirus-induced pancreatitis, administration of this compound resulted in a dose-dependent inhibition of the virus. A dose of 25 mg/kg led to complete inhibition, while some inhibition was observed at 5 mg/kg.[1][3] These findings suggest that this compound has good plasma levels and is well-tolerated in animal models.[1]

Conclusion

This compound represents a promising broad-spectrum antiviral agent with a well-defined mechanism of action. By selectively targeting the host factor PI4KIIIβ, it effectively inhibits the replication of a wide range of enteroviruses and rhinoviruses. The high barrier to resistance and potent in vitro and in vivo activity make this compound a compelling candidate for further drug development. This technical guide provides a foundational understanding of its core mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat viral diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PI4K | Antiviral | TargetMol [targetmol.com]

- 4. This compound | PI4KB inhibitor | Probechem Biochemicals [probechem.com]

- 5. PI4KIIIβ Inhibitor, this compound - CAS 1436383-95-7 - Calbiochem | 533657 [merckmillipore.com]

- 6. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiviral Spectrum of BF738735 Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This technical guide provides a comprehensive overview of the antiviral spectrum of this compound against a range of RNA viruses. By targeting a host factor essential for the replication of certain viruses, this compound presents a novel approach to antiviral therapy with a high barrier to resistance. This document details the quantitative antiviral activity, experimental methodologies used for its characterization, and the underlying mechanism of action involving the PI4KIIIβ signaling pathway.

Introduction

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral agents underscore the urgent need for novel therapeutic strategies. Targeting host cellular factors that are hijacked by viruses for their replication is a promising approach to overcome these challenges. This compound, a potent inhibitor of PI4KIIIβ, has emerged as a promising broad-spectrum antiviral compound against a specific subset of RNA viruses. This guide serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on the antiviral profile of this compound.

Mechanism of Action: Targeting a Host Lipid Kinase

This compound exerts its antiviral effect by inhibiting the enzymatic activity of the host cell's phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3] This kinase plays a crucial role in the formation of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the biogenesis of viral replication organelles for certain RNA viruses.[1] By inhibiting PI4KIIIβ, this compound disrupts the formation of these specialized membrane structures, thereby blocking viral RNA replication.[1][4][5]

The diagram below illustrates the proposed mechanism of action:

Antiviral Spectrum of this compound

Extensive in vitro studies have demonstrated that this compound possesses potent antiviral activity against a broad range of enteroviruses. Its activity extends to certain members of the Flaviviridae and Coronaviridae families. However, it is notably inactive against other major RNA virus families such as Orthomyxoviridae and Paramyxoviridae.

Active Against

The following tables summarize the quantitative antiviral activity of this compound against susceptible RNA viruses.

Table 1: Antiviral Activity of this compound against Picornaviridae (Enteroviruses)

| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Human Rhinovirus 14 (HRV14) | HeLa-Rh | 31 | >10 | >322 | [6] |

| Human Rhinovirus 2 (HRV2) | HeLa-Rh | 9 | >10 | >1111 | [6] |

| Coxsackievirus B3 (CVB3) | BGM | 15 | 65 | 4333 | [6] |

| Poliovirus 1 | HeLa | 19 | >10 | >526 | [6] |

| Poliovirus 2 | HeLa | 13 | >10 | >769 | [6] |

| Poliovirus 3 | HeLa | 5 | >10 | >2000 | [6] |

| Enterovirus 71 (EV71) | Vero | 11 | >10 | >909 | [6] |

Table 2: Antiviral Activity of this compound against Flaviviridae

| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Hepatitis C Virus (HCV) replicon 1b | Huh-5.2 | 56 | >10 | >178 | [6] |

| Zika Virus (ZIKV) | Huh7 | ~500-1000 | >200 | >200 | [7] |

Table 3: Antiviral Activity of this compound against Coronaviridae

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Calu-3 | 1.57 | >100 | >63 | [7] |

Inactive Against

Initial broad-spectrum screening has indicated that this compound is inactive against other families of RNA viruses, including:

-

Orthomyxoviridae: (e.g., Influenza A virus)

-

Paramyxoviridae: (e.g., Respiratory Syncytial Virus - RSV)

This specificity highlights the dependence of certain viruses on the PI4KIIIβ pathway for their replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Assays

The following workflow outlines a general procedure for determining the antiviral efficacy of this compound.

4.1.1. Cytopathic Effect (CPE) Reduction Assay for Enteroviruses [8][9][10][11]

-

Cell Preparation: Seed HeLa or Vero cells in 96-well microtiter plates at a density that forms a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with the enterovirus of interest (e.g., HRV, CVB3) at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

CPE Observation: Monitor the plates daily for the appearance of viral CPE using an inverted microscope.

-

Quantification: After the incubation period, stain the cells with a vital stain such as crystal violet. The dye is taken up only by viable cells.

-

Data Analysis: Solubilize the stain and measure the optical density (OD) at a specific wavelength. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces CPE by 50% compared to the virus control.

4.1.2. HCV Replicon Assay [7][12]

-

Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).

-

Compound Treatment: Seed the replicon cells in 96-well plates and treat with serial dilutions of this compound.

-

Incubation: Incubate the cells for 48-72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: The reduction in luciferase signal corresponds to the inhibition of HCV RNA replication. Calculate the EC50 value from the dose-response curve.

4.1.3. Zika Virus and SARS-CoV-2 Antiviral Assays [13][14][15][16][17][18][19][20]

These assays generally follow the principles of the CPE reduction or yield reduction assays, with specific modifications for the respective viruses and cell lines (e.g., Huh7 for Zika, Calu-3 for SARS-CoV-2). Quantification of viral replication can be performed by various methods, including RT-qPCR for viral RNA, plaque assays for infectious virus titers, or reporter virus systems.

Cytotoxicity Assay (MTT Assay)[22][23][24][25][26]

This assay is performed in parallel with the antiviral assays to determine the selectivity of the compound.

-

Cell Seeding: Plate the same cell line used in the antiviral assay at the same density in 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to the untreated control.

PI4KIIIβ Inhibition Assay[27]

-

Reagents: Recombinant PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, and radiolabeled ATP ([γ-33P]ATP).

-

Reaction Setup: In a reaction buffer, combine the PI4KIIIβ enzyme, the PI substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding the [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination: Stop the reaction by adding an acidic solution.

-

Measurement: Measure the incorporation of the radiolabeled phosphate into the PI substrate using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the enzymatic activity of PI4KIIIβ by 50%.

Conclusion

This compound represents a significant advancement in the field of host-targeted antiviral therapy. Its potent and broad-spectrum activity against enteroviruses, coupled with its efficacy against select members of the Flaviviridae and Coronaviridae families, highlights the potential of inhibiting PI4KIIIβ as a therapeutic strategy. The high barrier to resistance associated with targeting a host factor makes this compound an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to understand and further investigate the antiviral properties of this promising compound.

References

- 1. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PI4K | Antiviral | TargetMol [targetmol.com]

- 4. (+)RNA viruses rewire cellular pathways to build replication organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipids and RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 9. pblassaysci.com [pblassaysci.com]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid and Flexible Platform To Assess Anti-SARS-CoV-2 Antibody Neutralization and Spike Protein-Specific Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to BF738735: Chemical Structure, Properties, and Antiviral Mechanism of a Potent PI4KIIIβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective small molecule inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a broad range of enteroviruses. By targeting a host dependency factor, this compound presents a promising antiviral strategy with a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol, is a synthetic compound belonging to the imidazo[1,2-a]pyrazine class.[1] Its chemical structure is characterized by a central imidazopyrazine core, substituted with a fluorophenol group and a methylsulfonylbenzylamino side chain.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol | [1] |

| Synonyms | BF-738735, BF 738735 | [1] |

| CAS Number | 1436383-95-7 | [1] |

| Chemical Formula | C21H19FN4O3S | [1] |

| Molecular Weight | 426.47 g/mol | [1] |

| Appearance | Solid powder, White to off-white, Light gray | [1][2] |

| Purity | >98% (or refer to the Certificate of Analysis) | [1] |

| Solubility | Soluble in DMSO (125 mg/mL or 293.11 mM with sonication) | [2] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and darkLong term (months to years): -20°C | [1] |

| SMILES | OC1=CC=C(C=C1F)C2=C(C)N=C3C(NCC4=CC=CC(S(=O)(C)=O)=C4)=NC=CN32 | [1] |

| InChI Key | IMHZCCZYPHJVMS-UHFFFAOYSA-N | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral activity by selectively inhibiting the host cell enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1] This kinase plays a crucial role in the formation of viral replication organelles, which are specialized intracellular membrane structures hijacked by viruses to facilitate the replication of their genetic material.

The proposed signaling pathway is as follows:

-

Enterovirus Infection: Upon entering the host cell, enteroviruses initiate the formation of replication organelles derived from host cell membranes.

-

Recruitment of PI4KIIIβ: The viral protein 3A is instrumental in recruiting host PI4KIIIβ to these nascent replication organelles.

-

PI4P Production: PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) on the surface of these organelles.

-

OSBP and Cholesterol Recruitment: The accumulation of PI4P serves as a docking site for another host protein, oxysterol-binding protein (OSBP). OSBP, in turn, facilitates the transport of cholesterol to the replication organelles.

-

Inhibition by this compound: this compound directly binds to and inhibits the enzymatic activity of PI4KIIIβ.

-

Disruption of Viral Replication: By blocking PI4KIIIβ, this compound prevents the localized production of PI4P, thereby disrupting the recruitment of OSBP and the subsequent accumulation of cholesterol at the replication organelles. This ultimately leads to the inhibition of viral RNA replication.

Caption: Mechanism of action of this compound.

Biological Activity and Efficacy

This compound demonstrates potent and broad-spectrum antiviral activity against a variety of enteroviruses. Its efficacy has been evaluated in numerous in vitro studies, with key quantitative data summarized below.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Description | Reference(s) |

| IC50 (PI4KIIIβ) | 5.7 nM | Half-maximal inhibitory concentration against PI4KIIIβ enzyme | |

| IC50 (PI4KIIIα) | 1.7 µM | Half-maximal inhibitory concentration against PI4KIIIα enzyme, demonstrating ~300-fold selectivity for the β isoform | |

| EC50 (Antiviral) | 4 - 71 nM | Half-maximal effective concentration for inhibiting the replication of various enteroviruses and rhinoviruses | |

| CC50 (Cytotoxicity) | 11 - 65 µM | Half-maximal cytotoxic concentration in various cell lines | |

| Selectivity Index | High | Calculated as CC50 / EC50, indicating a favorable therapeutic window |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro PI4KIIIβ Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.

Caption: Workflow for the in vitro PI4KIIIβ kinase assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant PI4KIIIβ enzyme and its substrate, phosphatidylinositol (PI) in the form of phosphatidylserine (PS) vesicles, are diluted in an appropriate kinase buffer containing Triton X-100.

-

Serial dilutions of this compound are prepared in DMSO.

-

A mixture of ATP and [γ-33P]ATP is prepared to a final desired concentration.

-

-

Reaction Setup:

-

The kinase reaction is typically performed in a 96-well plate format.

-

PI4KIIIβ enzyme is pre-incubated with the various concentrations of this compound or DMSO (as a vehicle control) for a defined period at room temperature.

-

-

Kinase Reaction:

-

The reaction is initiated by the addition of the PI/PS substrate and the ATP/[γ-33P]ATP mixture.

-

The reaction plate is incubated for 75-90 minutes at 30°C to allow for the phosphorylation of PI.

-

-

Reaction Termination and Detection:

-

The reaction is terminated by the addition of phosphoric acid.

-

The amount of incorporated [γ-33P] into the PI substrate is quantified using a microplate scintillation counter.

-

-

Data Analysis:

-

The raw counts are converted to the percentage of inhibition relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Antiviral Activity Assay (CPE Reduction Assay)

This cell-based assay determines the concentration of this compound required to protect host cells from the cytopathic effect (CPE) induced by viral infection.

Caption: Workflow for the antiviral CPE reduction assay.

Detailed Methodology:

-

Cell Seeding:

-

Host cells susceptible to enterovirus infection (e.g., HeLa, Vero) are seeded into 96-well microtiter plates and incubated overnight to form a confluent monolayer.

-

-

Infection and Treatment:

-

The cell culture medium is removed, and cells are infected with a known titer of the enterovirus for a specified period (e.g., 2 hours).

-

After the infection period, the virus-containing medium is removed, and fresh medium containing serial dilutions of this compound is added to the wells. Control wells include uninfected cells (cell control) and infected cells with no compound (virus control).

-

-

Incubation:

-

The plates are incubated for 3 to 4 days at 37°C in a CO2 incubator, allowing for multiple rounds of viral replication and the development of CPE in the virus control wells.

-

-

Assessment of Cell Viability:

-

Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay. These assays measure the metabolic activity of viable cells.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell protection for each concentration of this compound compared to the virus and cell controls.

-

The EC50 value is determined by plotting the percentage of protection against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of this compound that is toxic to the host cells.

Detailed Methodology:

-

Cell Seeding:

-

Host cells are seeded in 96-well plates as described for the antiviral assay.

-

-

Compound Treatment:

-

Serial dilutions of this compound are added to the cells. No virus is added in this assay.

-

-

Incubation:

-

The plates are incubated for the same duration as the antiviral assay (3 to 4 days).

-

-

Assessment of Cell Viability:

-

Cell viability is measured using the same method as the antiviral assay (e.g., MTS/MTT).

-

-

Data Analysis:

-

The percentage of cytotoxicity is calculated for each concentration of this compound relative to untreated control cells.

-

The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the this compound concentration.

-

Conclusion

This compound is a highly potent and selective inhibitor of the host factor PI4KIIIβ, demonstrating significant promise as a broad-spectrum antiviral agent against enteroviruses. Its well-defined mechanism of action, favorable in vitro efficacy, and high selectivity index make it a valuable research tool for dissecting the role of PI4KIIIβ in viral replication and a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance novel host-targeted antiviral therapies.

References

In Vitro Potency and IC50 of BF738735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro potency and IC50 of BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). The data and protocols compiled herein are intended to support research and development efforts in virology and kinase inhibitor studies.

Core Data Presentation

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory concentration (IC50), effective concentration (EC50), and cytotoxic concentration (CC50).

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Notes |

| Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) | 5.7 nM | Primary target; potent inhibition.[1][2][3][4][5] |

| Phosphatidylinositol 4-Kinase III Alpha (PI4KIIIα) | 1.7 µM | Approximately 300-fold less potent than against PI4KIIIβ, demonstrating high selectivity.[1][2][3][4][5] |

| Other Lipid Kinases | > 10 µM | No significant activity observed against a range of other lipid kinases.[1][5] |

| Panel of 150 Cellular Kinases | < 10% inhibition at 10 µM | Indicates high specificity for PI4KIIIβ.[1][2] |

Table 2: Antiviral Activity of this compound

| Virus / Assay Type | EC50 Value | Cell Lines / Context |

| Enteroviruses and Rhinoviruses | 4 - 71 nM | Broad-spectrum activity across tested species.[1][2][3][4] |

| Hepatitis C Virus (HCV) Genotype 1b Replicon | 56 nM | Demonstrates activity against Flaviviridae family viruses.[5] |

| Viral RNA Replication Assay (Luciferase-based) | 77 nM | Directly shows blockage of viral RNA replication, comparable to multicycle assays for Coxsackievirus B3 (CVB3).[1][2][3][4] |

Table 3: Cytotoxicity Profile of this compound

| Assay Type | CC50 Value | Notes |

| Cell Viability Assays | 11 - 65 µM | Low cytotoxicity, resulting in high selectivity indices when compared to antiviral EC50 values.[1][2][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting a host cell factor, PI4KIIIβ, which is essential for the replication of numerous enteroviruses and other RNA viruses. The inhibition of PI4KIIIβ disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[4] This, in turn, prevents the recruitment of oxysterol-binding protein (OSBP) and the subsequent shuttling of cholesterol to the sites of viral replication, thereby inhibiting the formation and function of viral replication organelles.[6][7]

Caption: Mechanism of this compound action via inhibition of the PI4KIIIβ pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key assays used to determine the in vitro potency of this compound.

Protocol 1: PI4KIIIβ/α Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on kinase activity.

-

Preparation of Reagents : Recombinant PI4KIIIβ or PI4KIIIα enzyme and its substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a suitable reaction buffer containing Triton X-100.

-

Compound Incubation : Serial dilutions of this compound are pre-incubated with the kinase solution.

-

Reaction Initiation : The kinase reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubation : The reaction mixture is incubated for 75-90 minutes at 30°C to allow for substrate phosphorylation.

-

Reaction Termination : The reaction is stopped by the addition of phosphoric acid.

-

Measurement : The amount of incorporated radiolabeled phosphate ([³³P]) into the PI substrate is measured using a microplate scintillation counter.

-

Data Analysis : The raw counts are converted to percent inhibition relative to vehicle (DMSO) controls, and the IC50 value is calculated using a non-linear regression model.[1]

Protocol 2: Antiviral EC50 and Cytotoxicity CC50 Assay

This cell-based assay determines the concentration of this compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Caption: General workflow for determining EC50 and CC50 values of this compound.

-

Cell Culture : Host cells appropriate for the virus of interest (e.g., Buffalo green monkey kidney cells, HeLa R19 cells) are cultured in minimal essential medium (MEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 environment.[1]

-

Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Infection (for EC50 determination) : The cell culture medium is removed, and cells are infected with the virus (e.g., at a multiplicity of 100 CCID50) for 2 hours to allow for viral entry.[1]

-

Compound Treatment :

-

For EC50 : After the 2-hour infection period, the virus-containing inoculum is removed, and fresh medium containing serial dilutions of this compound is added to the wells.

-

For CC50 : Serial dilutions of this compound are added to parallel plates of uninfected cells.

-

-

Incubation : The plates are incubated for 3 to 4 days, allowing for multiple rounds of viral replication in the EC50 plates and for any potential cytotoxic effects to manifest in the CC50 plates.[1]

-

Viability Measurement : After incubation, cell viability is assessed using a colorimetric assay, such as the CellTiter 96 AQueous One Solution Reagent (MTS assay). The reagent is added to the wells, and absorbance is measured according to the manufacturer's protocol.

-

Data Analysis :

-

EC50 : The concentration of this compound that protects 50% of the cells from virus-induced cytopathic effect (CPE) is calculated.

-

CC50 : The concentration of this compound that reduces the viability of uninfected cells by 50% is calculated.

-

Selectivity Index (SI) : The ratio of CC50 to EC50 is calculated to determine the therapeutic window of the compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PI4K | Antiviral | TargetMol [targetmol.com]

- 3. xcessbio.com [xcessbio.com]

- 4. This compound|BF 738735;BF-738735 [dcchemicals.com]

- 5. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI4KIIIβ Inhibitor, this compound - CAS 1436383-95-7 - Calbiochem | 533657 [merckmillipore.com]

- 7. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

BF738735: A Technical Guide to its Host-Targeting Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective small molecule inhibitor of the host lipid kinase, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). By targeting this crucial host factor, this compound disrupts the formation of viral replication organelles, thereby exhibiting broad-spectrum antiviral activity against a range of positive-sense RNA viruses, particularly within the Picornaviridae family, including enteroviruses and rhinoviruses. This technical guide provides an in-depth overview of the core antiviral mechanism of this compound, including its molecular target, the associated signaling pathway, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral agents necessitate the development of novel therapeutic strategies. One promising approach is to target host factors that are essential for viral replication. This strategy offers the potential for a higher barrier to resistance compared to drugs that target viral proteins directly. This compound exemplifies this approach by selectively inhibiting a host cell kinase, PI4KIIIβ, which is usurped by numerous viruses to facilitate their replication.

Core Mechanism of Action

The primary molecular target of this compound is the host enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) . This kinase plays a critical role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide involved in regulating membrane traffic and recruiting effector proteins to specific cellular compartments.

Many positive-sense RNA viruses remodel host intracellular membranes to create specialized structures called replication organelles (ROs). These ROs provide a scaffold for the viral replication machinery and shield it from host immune surveillance. The formation and function of these ROs are critically dependent on the localized enrichment of PI4P.

This compound, as a potent inhibitor of PI4KIIIβ, disrupts this process by preventing the synthesis of PI4P at the sites of viral replication. This, in turn, inhibits the recruitment of essential host and viral factors to the ROs, ultimately blocking viral RNA replication.

The PI4KIIIβ Signaling Pathway in Viral Replication

Enteroviruses and other susceptible viruses actively recruit PI4KIIIβ to the membranes of their nascent replication organelles. This recruitment is often mediated by viral proteins, such as the non-structural protein 3A of enteroviruses, which can interact directly or indirectly with PI4KIIIβ, often through a host scaffolding protein like Acyl-coenzyme A binding domain containing 3 (ACBD3).

Once recruited, PI4KIIIβ locally generates high concentrations of PI4P on the RO membranes. This PI4P-rich environment serves as a docking site for effector proteins containing a PI4P-binding domain, most notably the host protein Oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein that facilitates the exchange of cholesterol for PI4P between the endoplasmic reticulum (ER) and the ROs. The accumulation of cholesterol in the RO membranes is crucial for their structural integrity and function in viral replication.

By inhibiting PI4KIIIβ, this compound prevents the initial PI4P production, thereby disrupting the entire downstream cascade of OSBP recruitment and cholesterol accumulation, leading to the collapse of the viral replication niche.

Figure 1: Signaling pathway of PI4KIIIβ in viral replication and its inhibition by this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI4K Isoforms

| Target Kinase | IC50 (nM) | Selectivity (over PI4KIIIβ) |

| PI4KIIIβ | 5.7 | - |

| PI4KIIIα | 1700 | ~300-fold |

Data compiled from multiple sources indicating high selectivity for the beta isoform.[1][2][3]

Table 2: Antiviral Activity of this compound against various Enteroviruses and Rhinoviruses

| Virus | EC50 (nM) |

| Human Rhinovirus 2 (HRV2) | 9 |

| Human Rhinovirus 9 (HRV9) | 6 |

| Human Rhinovirus 14 (HRV14) | 31 |

| Human Rhinovirus 15 (HRV15) | 21 |

| Human Rhinovirus 29 (HRV29) | 5 |

| Human Rhinovirus 39 (HRV39) | 4 |

| Coxsackievirus B3 (CVB3) | 15 |

| Poliovirus 1 (PV1) | 19 |

| Enterovirus 71 (EV71) | 11 |

EC50 values represent the concentration required to inhibit viral replication by 50%.[1][4]

Table 3: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) |

| HeLa Rh | >10 |

| BGM | 11-65 |

CC50 values represent the concentration required to cause a 50% reduction in cell viability. The high CC50 values relative to EC50 values indicate a high selectivity index.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity and mechanism of action of this compound.

In Vitro PI4KIIIβ Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.

Objective: To determine the IC50 value of this compound against PI4KIIIβ.

Materials:

-

Recombinant human PI4KIIIβ

-

Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³³P]ATP

-

This compound

-

Phosphoric acid (to terminate the reaction)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

In a reaction plate, combine the recombinant PI4KIIIβ enzyme and the PI/PS substrate in the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the enzyme/substrate mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specific duration (e.g., 60-90 minutes).

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate that captures the radiolabeled lipid product.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 2: Experimental workflow for the in vitro PI4KIIIβ kinase assay.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the efficacy of this compound in protecting host cells from virus-induced cell death.

Objective: To determine the EC50 and CC50 values of this compound.

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero)

-

Virus stock (e.g., Rhinovirus, Coxsackievirus)

-

Cell culture medium (e.g., MEM with 2% FBS)

-

This compound

-

Cell viability reagent (e.g., MTS, CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Seed host cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

For EC50 determination, remove the growth medium from the cells and infect with a pre-titered amount of virus (e.g., 100 TCID50) for 1-2 hours.

-

After the infection period, remove the virus inoculum and add the medium containing the serial dilutions of this compound. Include virus control (no compound) and cell control (no virus, no compound) wells.

-

For CC50 determination, add the serial dilutions of this compound to uninfected cells.

-

Incubate the plates for 3-5 days, until significant CPE is observed in the virus control wells.

-

Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration. For EC50, this reflects the protection from viral CPE. For CC50, this reflects the compound's toxicity.

-

Determine the EC50 and CC50 values using non-linear regression analysis.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 2. Oxysterol-binding protein (OSBP) is required for the perinuclear localization of intra-Golgi v-SNAREs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reframeDB [reframedb.org]

- 4. Related Videos - PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells [visualize.jove.com]

The Central Role of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) in Viral Replication: Mechanisms, Experimental Approaches, and Therapeutic Opportunities

For Immediate Distribution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a host lipid kinase that has emerged as a critical cellular factor exploited by a wide range of positive-strand RNA viruses. This enzyme catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that helps define organelle identity and regulate intracellular trafficking. Numerous viruses, including picornaviruses (e.g., enterovirus, rhinovirus) and coronaviruses, hijack PI4KIIIβ to generate PI4P-enriched membranous structures that serve as the scaffold for their replication organelles. This subversion of a fundamental cellular process is essential for efficient viral RNA synthesis. Consequently, PI4KIIIβ has become a promising, host-oriented target for broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the molecular mechanisms of PI4KIIIβ in viral replication, summarizes key quantitative data, details essential experimental protocols for its study, and discusses its potential as a therapeutic target.

Introduction to PI4KIIIβ and Its Cellular Function

Phosphoinositides are a class of minor phospholipids that play major roles in cell signaling and membrane trafficking. Their phosphorylation state, which is tightly controlled by a suite of kinases and phosphatases, creates distinct lipid microenvironments on the surface of organelles. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ or PI4KB) is one of four mammalian phosphatidylinositol 4-kinases. In uninfected cells, PI4KIIIβ is predominantly localized to the Golgi apparatus, where it is responsible for generating the majority of the organelle's PI4P pool. This PI4P landscape is crucial for maintaining Golgi structure and facilitating vesicle-mediated transport through the secretory pathway. Given its central role in membrane dynamics, it is not surprising that numerous viral pathogens have evolved strategies to co-opt PI4KIIIβ to support their own replication cycles.

Mechanisms of PI4KIIIβ Hijacking by Viruses

The core strategy employed by viruses is the recruitment of PI4KIIIβ to specific intracellular membranes, leading to the localized, high-level synthesis of PI4P. These PI4P-enriched membranes then act as platforms to recruit other components of the viral replication machinery.

Picornaviruses: A Tale of Two Recruitment Strategies

Members of the Picornaviridae family, which includes enteroviruses (e.g., Poliovirus, Coxsackievirus, Enterovirus 71) and rhinoviruses, are heavily dependent on PI4KIIIβ for their replication.[1] The small, non-structural viral protein 3A is the primary driver of PI4KIIIβ recruitment.[2] However, the precise mechanism of this recruitment is complex and can differ between viral genera.

-

The ACBD3-Mediated Pathway: For many picornaviruses, including Aichi virus (genus Kobuvirus), Enterovirus 71, and Poliovirus, the 3A protein interacts with the host Golgi adaptor protein ACBD3.[3][4][5][6] ACBD3, in turn, forms a complex with PI4KIIIβ.[3][7] This creates a ternary complex (Viral 3A-ACBD3-PI4KIIIβ) that relocalizes the kinase to the nascent replication organelles, driving PI4P production.[8] Knockdown of ACBD3 by siRNA has been shown to prevent the replication of both Aichi virus and poliovirus.[3]

-

A Divergent Mechanism for Coxsackievirus: Intriguingly, studies on Coxsackievirus B3 (CVB3) have shown that its recruitment of PI4KIIIβ is independent of ACBD3 and another pathway involving the host factors GBF1 and Arf1, suggesting a more direct or alternative recruitment mechanism is at play for some enteroviruses.[9]

The resulting accumulation of PI4P at these sites is thought to help recruit the viral RNA-dependent RNA polymerase (3Dpol), thereby concentrating all the necessary components for efficient genome synthesis.[6]

Coronaviruses: A Role in Viral Entry

For some coronaviruses, such as SARS-CoV, PI4KIIIβ plays a critical role during the early stages of infection.[10] Studies using pseudoviruses have shown that knockdown of PI4KIIIβ or its pharmacological inhibition strongly blocks viral entry.[11] This effect is not due to a disruption of virus binding to the ACE2 receptor or internalization, but rather occurs at a later step, at or before the fusion of the virus with the late endosome membrane.[10] The data suggest that a PI4P-rich lipid microenvironment, generated by PI4KIIIβ, is essential for a successful fusion event.[10][11]

Hepatitis C Virus (HCV): A Complex Interplay

The role of PI4-kinases in HCV replication is well-established, but more complex. While PI4KIIIβ is involved, particularly in the secretion of new viral particles, most evidence points to its isoform, PI4KIIIα (PI4KA), as the dominant player in forming the HCV "membranous web" where RNA replication occurs.[12][13][14] The HCV non-structural protein NS5A directly interacts with and activates PI4KIIIα, leading to a dramatic increase in PI4P on ER-derived membranes.[1][15] Silencing PI4KIIIβ inhibits HCV infection but does not appear to disturb the formation of the membranous web itself.[1]

Quantitative Analysis of PI4KIIIβ Inhibition

The essential role of PI4KIIIβ in the viral life cycle makes it an attractive target for antiviral drugs. A variety of small molecule inhibitors have been developed and tested, providing quantitative data on their efficacy.

Table 1: Potency of PI4KIIIβ Inhibitors Against Kinase Activity and Viral Replication

| Compound/Inhibitor | Target | IC₅₀ (nM) | Virus | EC₅₀ (nM) | Cell Line | Citation |

| BF738735 | PI4KIIIβ | - | hRV14 | ~100-1000 | - | [16] |

| Bithiazole Cpd. 4a | PI4KIIIβ | 1300 | hRV14 | 540 | HeLa | [16][17] |

| Bithiazole Cpd. 4d | PI4KIIIβ | 1700 | ZIKV | 1800 | Vero E6 | [16][18] |

| Inhibitor 7f | PI4KIIIβ | 16 | hRV-B14 | 8 | H1HeLa | [19] |

| Inhibitor 7f | PI4KIIIα | >10,000 | hRV-A16 | 6.8 | H1HeLa | [19] |

IC₅₀ (Half-maximal inhibitory concentration) reflects the potency against the purified enzyme. EC₅₀ (Half-maximal effective concentration) reflects the potency in a cell-based viral replication assay.

Table 2: Effect of siRNA-Mediated Knockdown of Host Factors on Viral Replication

| Host Factor Target | Virus | % Inhibition of RNA Replication | Citation |

| PI4KIIIβ | Aichi Virus | 99% | [1] |

| ACBD3 | Aichi Virus | 70% | [1] |

Key Experimental Protocols

Studying the virus-PI4KIIIβ interface requires a combination of virological, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: siRNA-Mediated Knockdown for Target Validation

This method is used to confirm that PI4KIIIβ is essential for viral replication. By reducing the cellular levels of PI4KIIIβ mRNA, protein expression is suppressed, and the effect on the virus can be quantified.

Methodology:

-

Cell Seeding: Plate host cells (e.g., HeLa, Vero E6) in 6-well or 12-well plates to achieve 50-70% confluency on the day of transfection.[20]

-

siRNA Preparation: Dilute PI4KIIIβ-targeting siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation. Add the complexes dropwise to the cells.[20]

-

Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein knockdown.

-

Validation & Infection: Harvest a subset of cells to validate knockdown via Western Blot or qPCR.[21] Infect the remaining cells with the virus of interest at a defined Multiplicity of Infection (MOI).

-

Quantification: At a set time post-infection (e.g., 8, 12, or 24 hours), harvest the supernatant or cell lysate. Quantify viral replication via plaque assay, TCID₅₀, or RT-qPCR for viral RNA. A significant reduction in viral titer or RNA in PI4KIIIβ-knockdown cells compared to the control indicates dependency.[22]

Protocol: In Vitro PI4KIIIβ Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI4KIIIβ. The ADP-Glo™ Kinase Assay is a common method.[23][24]

Methodology:

-

Reaction Setup: In a 384-well plate, add kinase buffer, recombinant human PI4KIIIβ enzyme, the lipid substrate (Phosphatidylinositol), and varying concentrations of the test inhibitor.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Immunofluorescence Staining for Cellular PI4P

This imaging technique allows for the visualization and semi-quantification of PI4P pools within cells, revealing how viral infection alters their distribution.

Methodology:

-

Cell Culture: Grow adherent cells on glass coverslips in a culture plate. Infect with virus or treat with inhibitors as required.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[25]

-

Permeabilization & Blocking: Wash cells with PBS. Permeabilize the cell membranes with a gentle detergent like 0.01% digitonin (to preserve organelle structure) and block non-specific antibody binding with 5% goat serum for 45 minutes.[25][26]

-

Primary Antibody: Incubate the cells with a primary antibody specific for PI4P (e.g., mouse anti-PI4P IgM) overnight at 4°C. A co-stain for a viral protein (e.g., rabbit anti-3A) can also be included.[27]

-

Secondary Antibody: Wash cells thoroughly. Incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse IgM Alexa Fluor 488 and Goat anti-Rabbit IgG Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash cells, stain nuclei with DAPI, and mount the coverslips onto microscope slides. Image using a confocal microscope to visualize the subcellular localization of PI4P relative to viral proteins or cellular organelles.[26]

Protocol: Luciferase-Based Viral Replicon Assay

Replicon assays measure viral RNA replication independent of entry and egress, making them ideal for studying replication-specific inhibitors.[28] They utilize a modified viral genome that lacks structural genes but contains a reporter gene, like luciferase.[29][30]

Methodology:

-

Replicon RNA: In vitro transcribe the replicon RNA from a linearized DNA template.

-

Electroporation: Transfect the replicon RNA into susceptible host cells (e.g., Huh-7 for HCV) via electroporation.

-

Plating and Treatment: Immediately plate the electroporated cells into 96-well plates containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for RNA replication and luciferase expression.[31]

-

Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

-

Analysis: The luciferase signal is proportional to the level of viral RNA replication. Calculate the EC₅₀ of the compound by plotting the signal against concentration.[32]

Protocol: Co-immunoprecipitation (Co-IP) for Virus-Host Interactions

Co-IP is used to demonstrate a physical association between a viral protein (e.g., 3A) and a host protein (e.g., PI4KIIIβ or ACBD3) within the cell.[33][34]

Methodology:

-

Cell Lysate Preparation: Infect cells with the virus or transfect with a plasmid expressing a tagged viral protein (e.g., 3A-FLAG). Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.[35]

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (the "bait," e.g., anti-FLAG antibody) overnight at 4°C. A control IP with a non-specific IgG should be run in parallel.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.[35]

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[35]

-

Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blotting, probing for the bait protein (3A-FLAG) and the suspected interacting partner or "prey" (PI4KIIIβ).[36][37] A band for PI4KIIIβ in the 3A-FLAG IP lane, but not in the IgG control lane, indicates an interaction.

PI4KIIIβ as a Broad-Spectrum Antiviral Target

Targeting a host factor like PI4KIIIβ offers a compelling strategy for antiviral development. Because many different viruses rely on the same host protein, inhibitors can have broad-spectrum activity.[16][17] Furthermore, targeting a host protein presents a higher genetic barrier to the development of viral resistance compared to drugs that target viral enzymes directly.

However, challenges remain. Since PI4KIIIβ is an essential host protein, its long-term inhibition could lead to host toxicity. Indeed, some studies with potent PI4KIIIβ inhibitors have reported in vivo toxicity, suggesting a narrow therapeutic window. The development of resistance, though less frequent, can still occur through mutations in the viral protein (e.g., 3A) that alter its interaction with the host factor or reduce its dependency on it.

Conclusion and Future Directions

PI4KIIIβ is unequivocally a master regulator of membrane dynamics that has been successfully co-opted by numerous RNA viruses to facilitate their replication. The creation of PI4P-rich replication organelles is a cornerstone of the life cycle for picornaviruses and plays a key role in the entry of coronaviruses. The detailed mechanisms of PI4KIIIβ recruitment and activation continue to be an active area of research, with significant diversity observed even within the same viral family.

Future research should focus on:

-

Elucidating the precise molecular interactions that allow viral proteins to recruit and modulate PI4KIIIβ activity.

-

Developing highly selective PI4KIIIβ inhibitors with improved safety profiles suitable for in vivo use.

-

Exploring combination therapies that pair a host-targeting agent like a PI4KIIIβ inhibitor with a direct-acting antiviral to maximize efficacy and minimize the risk of resistance.

Understanding and exploiting the virus-PI4KIIIβ interface will continue to provide invaluable insights into viral pathogenesis and pave the way for novel, broad-spectrum therapeutic interventions.

References

- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secretory Carrier Membrane Protein 3 Interacts with 3A Viral Protein of Enterovirus and Participates in Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. embopress.org [embopress.org]

- 7. The Molecular Basis of Aichi Virus 3A Protein Activation of Phosphatidylinositol 4 Kinase IIIβ, PI4KB, through ACBD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic Lipid Landscape of Picornavirus Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylinositol 4-Kinase IIIβ Is Required for Severe Acute Respiratory Syndrome Coronavirus Spike-mediated Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylinositol 4-kinase IIIβ is required for severe acute respiratory syndrome coronavirus spike-mediated cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. siRNA Knockdown | Proteintech Group [ptglab.com]

- 23. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. High-throughput assays using a luciferase-expressing replicon, virus-like particles, and full-length virus for West Nile virus drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 34. Analysis of the Virus-Host Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. assaygenie.com [assaygenie.com]

- 36. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus–Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Development of BF738735

Introduction: BF738735 is a potent, broad-spectrum antiviral compound identified as a selective inhibitor of the host cell factor Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Its discovery represents a significant advancement in the pursuit of host-targeted antiviral therapies, which offer potential advantages such as a higher barrier to resistance and activity against a wide range of viruses. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols for this compound.

Discovery and Lead Optimization

This compound was discovered through a systematic screening and optimization process. The initial hit was identified from a BioFocus SoftFocus® kinase inhibitor library by screening against a Hepatitis C Virus (HCV) genotype 1b replicon.[1] This led to the identification of the imidazopyrazine scaffold as a promising starting point.

Subsequent medicinal chemistry efforts focused on optimizing the potency of this series. The primary target for tracking potency optimization was Human Rhinovirus 14 (HRV14) in a Hela Rh cell line.[1] The synthetic route was designed to be flexible, allowing for variations at the 3- and 8-positions of the core scaffold, which ultimately led to the identification of this compound as a highly potent analogue.[1]

Mechanism of Action

The antiviral activity of this compound is not directed at a viral protein but rather a host cell lipid kinase, PI4KIIIβ.[1] This enzyme is crucial for the replication of many positive-sense single-stranded RNA (+ssRNA) viruses, including enteroviruses and HCV.[1]

PI4KIIIβ generates phosphatidylinositol 4-phosphate (PI4P) on cellular membranes. Viruses co-opt this process to build their replication organelles (ROs)—membranous structures essential for viral RNA replication. This compound inhibits PI4KIIIβ, leading to a dose-dependent decrease in PI4P levels.[2] This disruption prevents the localization of other host factors, such as the oxysterol-binding protein (OSBP), which is responsible for shuttling cholesterol to the ROs.[2] The resulting lack of essential lipids stalls the formation of functional replication organelles, thereby halting viral replication.[2][3]

In Vitro Profile

This compound demonstrates potent and broad-spectrum antiviral activity against a wide range of enteroviruses and rhinoviruses, with 50% effective concentrations (EC₅₀) typically in the low nanomolar range.[4][5] Its cytotoxicity is low, resulting in high selectivity indices.[4][5]

Table 1: In Vitro Antiviral Activity of this compound

| Virus/Serotype | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Human Rhinovirus 14 (HRV14) | Hela Rh | 31 | >10 | >322 |

| Human Rhinovirus 2 (HRV2) | - | 9 | - | - |

| Coxsackievirus B3 (CVB3) | - | - | 11 - 65 | - |

| Coxsackievirus B4 (CVB4) | - | - | - | - |

| Poliovirus | - | - | - | - |

| Enterovirus 71 (EV71) | - | - | - | - |

| HCV Genotype 1b Replicon | Huh 5.2 | 56 | >10 | >178 |

Data compiled from multiple sources.[1][4][5] A consistent EC₅₀ range of 4-71 nM is reported across all tested enteroviruses and rhinoviruses.[4][5]

Kinase Selectivity

The compound is a highly selective inhibitor of PI4KIIIβ. It shows approximately 300-fold greater potency for the beta isoform compared to the alpha isoform.[4] When screened against a panel of 150 other cellular kinases at a concentration of 10 µM, inhibition was less than 10%, highlighting its specificity.[4][5]

Table 2: Kinase Inhibitory Profile of this compound

| Kinase Target | IC₅₀ |

|---|---|

| PI4KIIIβ | 5.7 nM |

| PI4KIIIα | 1700 nM (1.7 µM) |

| Other Lipid Kinases (Panel) | >10,000 nM (>10 µM) |

Data compiled from multiple sources.[1][2][4][5]

Preclinical In Vivo Studies

In vivo evaluation was conducted in a mouse model of Coxsackievirus B4 (CVB4)-induced pancreatitis.[4] this compound was well-tolerated and demonstrated good plasma levels. The study showed a dose-dependent antiviral effect, with complete inhibition of viral activity observed at the higher dose.[4][5]

Table 3: In Vivo Efficacy in CVB4-Induced Pancreatitis Model

| Administration Route | Dose (mg/kg) | Outcome |

|---|---|---|

| Intravenous | 1 | - |

| Oral | 5 | Partial inhibition of viral activity |

| Oral | 25 | Complete inhibition of viral activity |

Data is for reference only and based on published preclinical studies.[4][5]

Experimental Protocols

This protocol outlines the method to determine the in vitro inhibitory activity of this compound against PI4KIIIβ.

-

Reagents & Preparation :

-

Recombinant PI4KIIIβ enzyme.

-

Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) diluted in buffer containing Triton X-100.

-

ATP Mix: A mixture of standard ATP and [γ-³³P]ATP (0.25 µCi).

-

Test Compound: Serial dilutions of this compound.

-

Termination Solution: Phosphoric acid.

-

-

Procedure :

-

The enzyme and substrate are combined in a reaction plate.

-

The test compound (this compound) is added to the wells.

-

The reaction is initiated by the addition of the ATP mix.

-

The plate is incubated for 75-90 minutes at 30°C.

-

The reaction is terminated by adding phosphoric acid.

-

-

Detection & Analysis :

-

Incorporated radioactivity (³³P) is measured using a microplate scintillation counter (e.g., TopCount NXT).

-

Data is converted to percent inhibition relative to untreated controls, and the IC₅₀ value is calculated.[4]

-

This workflow describes the parallel determination of antiviral efficacy and cytotoxicity.

-

Cell Plating : Plate a suitable host cell line (e.g., HeLa, BGM) in 96-well plates and incubate to allow for cell adherence.

-

Antiviral Arm (EC₅₀) :

-

Infect cells with the virus (e.g., CVB3) at a specified multiplicity of infection (e.g., 100 CCID₅₀) for 2 hours.

-

Remove the virus inoculum.

-

Add fresh medium containing serial dilutions of this compound.

-

-

Cytotoxicity Arm (CC₅₀) :

-

To parallel plates of uninfected cells, add medium containing the same serial dilutions of this compound.

-

-

Incubation : Incubate both sets of plates for 3 to 4 days.

-

Quantification :

-

Replace the medium in all plates with a viability reagent (e.g., CellTiter 96 AQueous One solution).

-

Measure absorbance (e.g., at 490 nm) after incubation as per the manufacturer's instructions.

-

-

Data Analysis :

-

For the EC₅₀, calculate the concentration that inhibits the viral cytopathic effect by 50% compared to untreated, infected controls.

-

For the CC₅₀, calculate the concentration that reduces cell viability by 50% compared to untreated, uninfected controls.[4]

-

Conclusion and Future Directions

This compound is a highly potent and selective preclinical antiviral candidate with a novel host-targeted mechanism of action. Its broad-spectrum activity against enteroviruses and a high barrier to resistance make it a valuable tool for research and a promising lead for further drug development.[1] The primary advantage of targeting a host factor like PI4KIIIβ is the potential to develop broad-spectrum antivirals that are less susceptible to viral mutations.[6] However, the clinical translation of PI4KIIIβ inhibitors requires careful consideration of the therapeutic index, as inhibiting a host kinase could lead to side effects, such as potential reductions in T-cell counts.[1] Further studies are necessary to fully define the safety profile and therapeutic window for this class of compounds in a clinical setting.

References

- 1. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PI4K | Antiviral | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Potent and Selective Inhibition of PI4KIIIβ by BF738735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) by the compound BF738735. The document details the quantitative selectivity of this compound for PI4KIIIβ over its alpha isoform (PI4KIIIα), outlines the experimental methodologies used for this determination, and visualizes the relevant biological pathways and experimental workflows.

Core Data: Selectivity Profile of this compound

This compound has been identified as a potent and highly selective inhibitor of PI4KIIIβ. This selectivity is crucial for its utility as a chemical probe to dissect the specific roles of PI4KIIIβ in various cellular processes and as a potential therapeutic agent. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The compound demonstrates a significant difference in potency against PI4KIIIβ compared to PI4KIIIα, as summarized in the table below.

| Target Kinase | IC50 Value | Selectivity (over PI4KIIIβ) |

| PI4KIIIβ | 5.7 nM[1][2][3][4][5] | 1x |

| PI4KIIIα | 1.7 µM (1700 nM)[1][2][3][6] | ~300x[1][2] |

This approximately 300-fold higher potency for PI4KIIIβ underscores the remarkable selectivity of this compound.[1][2] Furthermore, when tested against a broader panel of 150 cellular kinases, including 13 lipid kinases, at a concentration of 10 µM, this compound showed less than 10% inhibition for all other kinases, confirming its high specificity for PI4KIIIβ.[2]

Experimental Protocols

The determination of the IC50 values for this compound against PI4KIIIα and PI4KIIIβ was achieved through a radiometric in vitro kinase assay. This method directly measures the enzymatic activity of the kinases by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

PI4K In Vitro Activity Assay

This protocol outlines the general steps for determining the in vitro activity of PI4KIIIα and PI4KIIIβ in the presence of an inhibitor.

1. Reagents and Materials:

-

Recombinant PI4KIIIβ or PI4KIIIα enzyme.

-

Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles.

-

Assay Buffer: Containing Triton X-100.

-

ATP solution.

-

Radiolabeled ATP: [γ-33P]ATP.

-

Inhibitor: this compound at various concentrations.

-

Termination Solution: Phosphoric acid.

-